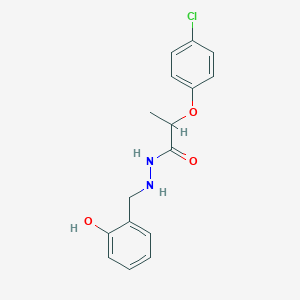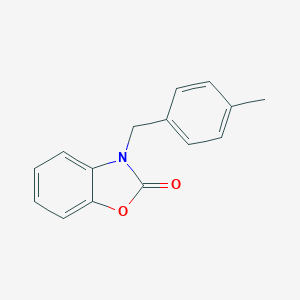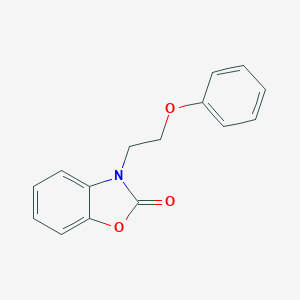![molecular formula C18H19NO3S B353005 3-(4-isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one CAS No. 842957-12-4](/img/structure/B353005.png)
3-(4-isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also referred to as IBT and has been the subject of numerous studies due to its unique properties and potential uses in various fields.
Applications De Recherche Scientifique
Structural Activity Relationship and Medicinal Importance
Benzothiazole derivatives, including compounds similar to 3-(4-isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one, are vital in medicinal chemistry because of their varied biological activities. These compounds are integral to many natural and synthetic bioactive molecules. Their pharmacological properties include antiviral, antimicrobial, antidiabetic, antitumor, anti-inflammatory, and anticancer activities. The benzothiazole scaffold, because of its unique methine center in the thiazole ring, serves as a key moiety in the development of new therapeutics. Structural variations, particularly substitutions at specific positions on the benzothiazole ring, have been rationalized based on their impact on biological activities (Bhat & Belagali, 2020).
Synthetic Protocols and Chemical Importance
Benzothiazole derivatives are core structures in secondary metabolites with considerable pharmacological importance. Synthetic procedures for these compounds have been extensively reviewed, highlighting methodologies such as Suzuki coupling reactions, reactions of 3-formylcoumarin with bis(silylenol ethers), and metal or base-catalyzed cyclization processes. These synthetic routes offer efficient and straightforward paths to diverse biologically active benzothiazole derivatives (Mazimba, 2016).
Environmental Impact and Ecotoxicology
Research on benzothiazole derivatives also extends to their environmental impact and ecotoxicology, particularly regarding their presence in water sources and potential endocrine-disrupting effects. Studies have highlighted the ubiquity of certain benzothiazole compounds in aquatic environments and their resistance to conventional wastewater treatment processes. The environmental persistence and bioaccumulation potential of these compounds necessitate further research on their ecological and health impacts (Haman et al., 2015).
Antioxidant and Anti-inflammatory Properties
The antioxidant and anti-inflammatory properties of benzothiazole derivatives have been explored, showing potential for the development of new therapeutic agents. Certain benzofused thiazole derivatives have demonstrated distinct anti-inflammatory and antioxidant activities in vitro, underscoring the therapeutic potential of these compounds in managing inflammatory conditions and oxidative stress (Raut et al., 2020).
Safety And Hazards
As with any chemical compound, the safety and hazards associated with benzo[d]thiazoles depend on their specific structure. Some may be harmful if swallowed, inhaled, or if they come into contact with the skin. It’s always important to handle chemical compounds with care and use appropriate safety measures.
Orientations Futures
The study of benzo[d]thiazoles is a promising field due to their diverse biological activities. Future research may focus on developing new synthetic methods, studying their mechanisms of action, and exploring their potential applications in medicine12.
Please note that this is a general overview and may not apply to the specific compound you mentioned. For more detailed information, it would be best to refer to scientific literature or databases dedicated to chemical compounds.
Propriétés
IUPAC Name |
3-[(3-methoxy-4-propan-2-yloxyphenyl)methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-12(2)22-15-9-8-13(10-16(15)21-3)11-19-14-6-4-5-7-17(14)23-18(19)20/h4-10,12H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQYNQQWCFNTRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)CN2C3=CC=CC=C3SC2=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B352922.png)

![Methyl 3-({5-[(4-ethoxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352925.png)
![Methyl 2-indolo[3,2-b]quinoxalin-6-ylacetate](/img/structure/B352936.png)
![{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352937.png)

![2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B352946.png)
![3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B352951.png)

![2-[2-(2-oxo-1,3-benzoxazol-3(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B352958.png)
![3-[2-(4-methoxyphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352959.png)
![3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352960.png)

![3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352964.png)